N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Overview
Description
N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a sulfanyl group attached to the imidazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole derivative in the presence of a base.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with the imidazole derivative in the presence of a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, alkyl halides, and aryl halides in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazole derivatives.
Scientific Research Applications
N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also disrupt the cell membrane integrity of microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler derivative with similar antimicrobial properties.
Imidazole: The parent compound with a wide range of biological activities.
Thiabendazole: An imidazole derivative used as an antifungal and antihelminthic agent.
Uniqueness
N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of the benzyl, hydroxymethyl, and sulfanyl groups with the imidazole ring enhances its potential as a versatile and potent bioactive molecule.
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-6-5-9-18(10-16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-7-3-2-4-8-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJWZBQJWBIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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